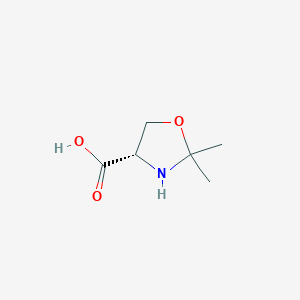

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid

Übersicht

Beschreibung

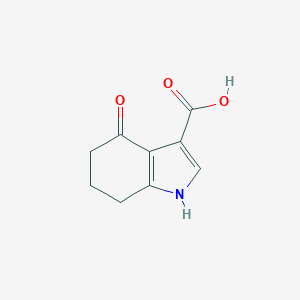

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid, also known as DMOX, is a chiral auxiliary used in organic synthesis. It is a white crystalline solid with a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol. DMOX is widely used in the synthesis of chiral compounds due to its ability to control the stereochemistry of reactions.

Wirkmechanismus

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid acts as a chiral auxiliary by forming a diastereomeric complex with the substrate, which controls the stereochemistry of the reaction. The complexation of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid with the substrate is reversible, allowing for the recovery of the auxiliary after the reaction is complete.

Biochemische Und Physiologische Effekte

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid has no known biochemical or physiological effects in humans as it is not used as a drug or therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The use of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid as a chiral auxiliary offers several advantages in organic synthesis. It is a readily available and inexpensive reagent that can be easily synthesized in the laboratory. (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid is also highly effective in controlling the stereochemistry of reactions, allowing for the synthesis of chiral compounds with high enantiomeric purity.

One limitation of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid is that it can only control the stereochemistry of reactions that proceed through a carbonyl group. Additionally, the use of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid can result in the formation of diastereomers, which can complicate the purification of the desired product.

Zukünftige Richtungen

There are several potential future directions for the use of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid in organic synthesis. One area of research is the development of new synthetic methodologies that utilize (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid as a chiral auxiliary. Another area of research is the application of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid in the synthesis of complex natural products and pharmaceuticals.

Conclusion

In conclusion, (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid is a valuable chiral auxiliary in organic synthesis that offers several advantages in controlling the stereochemistry of reactions. Its use has led to the synthesis of numerous chiral compounds with high enantiomeric purity. Further research is needed to explore the full potential of (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid in organic synthesis.

Synthesemethoden

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid can be synthesized through a multistep process starting from L-serine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected serine is then converted to the corresponding N-Boc serinol, which is then oxidized to form (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid has found widespread use in organic synthesis as a chiral auxiliary to control the stereochemistry of reactions. It is particularly useful in the synthesis of chiral amino acids, peptides, and natural products. (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid has also been used in the synthesis of chiral pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

(4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWHHAIRIFSDCP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CO1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CO1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647398 | |

| Record name | (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid | |

CAS RN |

159585-65-6 | |

| Record name | (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)